![molecular formula C11H10F2O4 B2879389 4-(Difluoromethoxy)-3-methoxycinnamic acid CAS No. 324579-78-4](/img/structure/B2879389.png)
4-(Difluoromethoxy)-3-methoxycinnamic acid
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Overview
Description
4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It has a molecular formula of C8H6F2O3 and an average mass of 188.128 Da .
Synthesis Analysis
While specific synthesis methods for 4-(Difluoromethoxy)-3-methoxycinnamic acid were not found, a method for synthesizing a related compound, roflumilast, from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been reported .Molecular Structure Analysis
The molecular structure of 4-(Difluoromethoxy)benzoic acid consists of a benzene ring substituted with a carboxylic acid group and a difluoromethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Difluoromethoxy)benzoic acid include a molecular formula of C8H6F2O3, an average mass of 188.128 Da, and a monoisotopic mass of 188.028503 Da .Scientific Research Applications
Pulmonary Fibrosis Treatment
4-(Difluoromethoxy)-3-methoxycinnamic acid: has been studied for its potential to treat Idiopathic Pulmonary Fibrosis (IPF) , a progressive lung disease characterized by inflammation and excessive deposition of extracellular matrix components. The compound has shown inhibitory effects on Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo . This suggests its potential use in reducing lung inflammation and fibrosis.
Anti-Fibrotic Mechanisms
The compound’s role in anti-fibrotic mechanisms is significant. It has been observed to inhibit the expression of proteins such as α-SMA, vimentin, and collagen I , and increase the expression of E-cadherin . These proteins are markers of fibrosis, and their modulation indicates a promising therapeutic pathway for fibrotic diseases.
EMT Pathway Investigation
4-(Difluoromethoxy)-3-methoxycinnamic acid: is used to explore the EMT pathway, which is crucial in the pathogenesis of fibrosis. By treating A549 cells with the compound, researchers can study the effects on Smad2/3 phosphorylation levels , which are pivotal in the TGF-β1/Smad pathway involved in EMT .
Synthetic Intermediate for Roflumilast
This compound serves as a key synthetic intermediate for roflumilast , which is a selective phosphodiesterase 4 (PDE4) inhibitor . Roflumilast is used to treat conditions like chronic obstructive pulmonary disease (COPD), highlighting the compound’s importance in pharmaceutical synthesis.
Chemical Safety and Handling
The compound’s safety profile and handling procedures are also areas of research. Understanding its physical state, storage conditions, and safety precautions like skin and eye irritation potential are essential for laboratory and industrial applications .
Safety And Hazards
properties
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTUXAUWAGSABF-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-methoxycinnamic acid |
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